molecular formula C14H20N2 B3354105 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)piperazine CAS No. 57536-84-2

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)piperazine

Cat. No.: B3354105
CAS No.: 57536-84-2
M. Wt: 216.32 g/mol
InChI Key: FBPPFIPXMJEJCU-UHFFFAOYSA-N
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Description

Contextualization within Piperazine-Containing Scaffolds in Drug Discovery and Design

The piperazine (B1678402) ring is a cornerstone in the design and discovery of new drugs. nih.govtandfonline.com This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 is a common feature in a multitude of biologically active compounds. nih.govnbinno.com Its prevalence has led to its classification as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.govtandfonline.com

The designation of piperazine as a privileged structure stems from its unique combination of physicochemical properties. tandfonline.com The two nitrogen atoms can be functionalized, allowing for the introduction of various substituents to modulate a molecule's biological activity and pharmacokinetic profile. nih.govnbinno.com The piperazine core often improves water solubility and bioavailability due to the appropriate pKa of its nitrogen atoms. nih.gov Its conformational flexibility and chemical reactivity make it a versatile linker to connect different pharmacophores or to serve as a central scaffold for building new drug candidates. tandfonline.com These characteristics have made the piperazine ring a valuable component in the rational design of drugs targeting a wide array of diseases. nih.gov

The versatility of the piperazine scaffold is demonstrated by its presence in drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology. nih.govresearchgate.net Piperazine derivatives have been extensively investigated in preclinical research for a wide range of pharmacological activities. These include, but are not limited to, anticancer, antibacterial, antifungal, anti-inflammatory, antipsychotic, and anti-Alzheimer's disease properties. nih.govresearchgate.net For instance, certain piperazine derivatives have been studied as potential neuroprotective agents in models of Alzheimer's disease. nih.gov The broad therapeutic potential of this scaffold ensures its continued exploration in the quest for novel treatments. thieme-connect.comresearchgate.netresearchgate.net

Significance of the Tetrahydronaphthalene Moiety in Ligand Design and Biological Activity

The tetrahydronaphthalene, or tetralin, moiety is a bicyclic hydrocarbon that also plays a crucial role in the design of biologically active ligands. Its semi-rigid structure provides a defined three-dimensional conformation that can facilitate precise interactions with the binding sites of biological targets like receptors and enzymes. The tetralin scaffold is found in a variety of pharmacologically active compounds, including those with antitumor and neurological activities. nih.govnih.gov

Derivatives of tetralin have been developed as potent anticancer agents. tandfonline.comnih.govresearchgate.net For example, certain 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles have shown high potency against several cancer cell lines. nih.gov In the context of neuroscience, the tetralin nucleus is a key component of ligands designed to interact with dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov The stereochemistry of the tetralin ring, particularly at the point of substitution, can significantly influence a ligand's affinity and selectivity for different receptor subtypes. nih.gov

Overview of Research Trajectories for Novel Pharmacological Agents

Modern drug discovery often pursues strategies that enhance the efficacy and selectivity of new chemical entities while optimizing their pharmacokinetic properties. One common approach is molecular hybridization, which involves combining two or more pharmacophores into a single molecule. This can lead to compounds with dual or synergistic activities, or with improved affinity for a specific biological target. The investigation of hybrid molecules like 1-(5,6,7,8-tetrahydronaphthalen-1-yl)piperazine is a prime example of this strategy. Research is also increasingly focused on developing agents that target specific receptor subtypes to minimize off-target effects. This requires a deep understanding of the structure-activity relationships (SAR) of ligand-receptor interactions, often aided by computational modeling and detailed biological assays. mdpi.com

Rationale for Investigating this compound and its Analogues

The rationale for investigating this compound and its analogues lies in the synergistic potential of its two core components. The combination of the privileged piperazine scaffold with the conformationally defined tetralin moiety creates a framework for developing potent and selective ligands for various neurotransmitter receptors.

Research has shown that analogues of this structure exhibit significant affinity for dopamine (D2, D3) and serotonin (5-HT1A) receptors. nih.govdocumentsdelivered.com The stereochemistry of the tetralin ring is a critical determinant of receptor selectivity. For example, in a series of related compounds, the (-)-enantiomers consistently displayed higher affinity for D2 receptors, while the (+)-enantiomers showed higher affinity for α1-adrenergic receptors. nih.gov This highlights the potential for developing highly selective agents by manipulating the stereochemistry. The piperazine moiety, in turn, can be substituted with various aryl groups to further modulate receptor affinity and functional activity. Studies on related compounds have demonstrated that substitutions on the piperazine ring can accommodate various heterocyclic groups, leading to high affinity and selectivity for the D3 receptor over the D2 receptor. documentsdelivered.com

The investigation of these compounds is driven by the need for novel therapeutics for neurological and psychiatric disorders where dopamine and serotonin pathways are implicated. By systematically modifying both the tetralin and piperazine portions of the molecule, researchers aim to fine-tune the pharmacological profile to achieve desired therapeutic effects.

Research Data on Analogues

The following tables present binding affinity data for analogues of this compound, illustrating the influence of stereochemistry and substitution on receptor binding.

Table 1: Influence of Tetrahydronaphthalene Stereochemistry on Receptor Affinity

This table shows the in vitro receptor affinity (IC50, nM) for enantiomers of a related analogue, 1-Aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine. Data from this study indicated that while stereochemistry had little effect on 5-HT1A affinity, it significantly influenced selectivity for D2 and α1 receptors. nih.gov

Compound5-HT1A Receptor (IC50 nM)D2 Receptor (IC50 nM)α1 Receptor (IC50 nM)
(S)-(+)-Isomer 2.3>1000580
(R)-(-)-Isomer 2.5110>1000

Table 2: Dopamine Receptor Affinity of Substituted Tetralin-Piperazine Analogues

This table presents the binding affinities (Ki, nM) for enantiomers of a potent D3 selective analogue, highlighting the differential activity at D2 and D3 receptors. documentsdelivered.com

CompoundD2 Receptor (Ki nM)D3 Receptor (Ki nM)D3 Selectivity (D2 Ki / D3 Ki)
(-)-Enantiomer 47.50.5783.3
(+)-Enantiomer 1133.7330.3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-1-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h3,5,7,15H,1-2,4,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPPFIPXMJEJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973070
Record name 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)piperazine
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Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57536-84-2
Record name 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)piperazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(5,6,7,8-tetrahydro-1-naphthyl)-
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Record name NSC159976
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Record name 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)piperazine
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Synthetic Methodologies and Chemical Transformations of 1 5,6,7,8 Tetrahydronaphthalen 1 Yl Piperazine

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis of 1-(5,6,7,8-tetrahydronaphthalen-1-yl)piperazine reveals two primary disconnection points, leading to logical and accessible starting materials. The core principle of this analysis is to deconstruct the target molecule into simpler, commercially available precursors through a series of logical bond disconnections that correspond to reliable chemical reactions. airitilibrary.comias.ac.inamazonaws.comdeanfrancispress.com

The most common retrosynthetic approach involves the disconnection of the C-N bond between the tetrahydronaphthalene moiety and the piperazine (B1678402) ring. This leads to two key precursors: a tetralone or a related derivative and piperazine. Specifically, 1-tetralone (B52770) is a readily available starting material for the tetrahydronaphthalene portion. The piperazine ring can be introduced in a pre-formed state or constructed in situ.

A second disconnection strategy can be envisioned within the piperazine ring itself, breaking it down into acyclic precursors. However, given the commercial availability and straightforward reactivity of piperazine, this is a less common approach for this particular target molecule.

Therefore, the primary precursors identified through retrosynthetic analysis are:

1-Tetralone: The ketone functionality provides a reactive handle for coupling with the piperazine moiety.

Piperazine: This can be used directly or in a protected form to control reactivity at the two nitrogen atoms.

Optimized Synthetic Routes for Core Structure Formation

Several optimized routes have been developed for the efficient construction of the this compound core. These methods focus on high-yield and scalable reactions.

Strategies for Piperazine Ring Construction

While direct use of piperazine is common, its construction can be achieved through methods like cyclization and reductive amination, particularly when synthesizing substituted piperazine analogues.

Cyclization: One-step cyclization methods can be employed to form the piperazine ring. For instance, a practical approach involves the reaction of commercially available amines with tosylbis(2-(tosyloxy)ethyl)amine under mild conditions, which proceeds via aliphatic nucleophilic substitution (SN) reactions to form the six-membered ring. ias.ac.inclockss.org This method avoids the need for protection and deprotection steps. clockss.org Another strategy involves the catalytic reductive cyclization of dioximes, which can be formed from the sequential double Michael addition of nitrosoalkenes to primary amines. nih.gov

Reductive Amination: Reductive amination is a versatile method for forming C-N bonds and can be applied to construct the piperazine ring from appropriate precursors. nih.gov For example, a two-step procedure involving a DIBAL-H mediated selective ester reduction followed by reductive amination using catalytic hydrogenation on 5% Pt/C has been developed for C-N bond formation in the synthesis of medicinally relevant piperazine derivatives. nih.gov This method can be adapted for the construction of the piperazine ring from suitable difunctionalized precursors.

Coupling Reactions for Tetrahydronaphthalene Moiety Attachment

The attachment of the tetrahydronaphthalene moiety to the piperazine ring is a critical step in the synthesis. Two highly effective methods for this transformation are reductive amination and Buchwald-Hartwig amination.

Reductive Amination of 1-Tetralone: A widely used and efficient method for the synthesis of this compound is the direct reductive amination of 1-tetralone with piperazine. wikipedia.org This reaction typically involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is a mild and selective reagent for this purpose. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination offers a powerful alternative for the formation of the C-N bond between an aryl (or in this case, a vinylogous aryl) halide or triflate and an amine. nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction is known for its high efficiency and functional group tolerance. nih.govresearchgate.netrsc.org In a typical synthesis, a suitable 1-halo-5,6,7,8-tetrahydronaphthalene derivative would be coupled with piperazine in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net This method is particularly useful for creating a library of analogs with diverse substitution patterns on the tetrahydronaphthalene ring.

Stereoselective Synthesis Approaches for Chiral Analogues

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure chiral analogues of this compound, as the stereochemistry at the C1 position of the tetralin ring can significantly impact biological activity.

Another strategy involves the use of chiral catalysts or auxiliaries in the key bond-forming reactions. For example, asymmetric reductive amination of a prochiral ketone precursor can be employed to establish the desired stereocenter.

Derivatization and Functionalization of the Core Scaffold for Research Purposes

The this compound scaffold serves as a versatile template for further derivatization, allowing for the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies.

N-Substitution Reactions on the Piperazine Ring

The secondary amine of the piperazine ring provides a convenient site for a variety of N-substitution reactions, including N-alkylation and N-arylation. These modifications can significantly alter the physicochemical and pharmacological properties of the molecule.

N-Alkylation: The piperazine nitrogen can be readily alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. For instance, derivatives of 1-(tetralin-1-yl)piperazine have been synthesized with various N-alkyl substituents. nih.govnih.gov

N-Arylation: N-arylation of the piperazine ring is commonly achieved through Buchwald-Hartwig amination, coupling the piperazine nitrogen with an aryl halide or triflate. researchgate.netrsc.org This reaction allows for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups.

Below is a table summarizing various N-substituted derivatives of the core scaffold that have been synthesized for research purposes.

R Group (Substituent on Piperazine Nitrogen)Synthetic MethodReference
CyclohexylAlkylation nih.govnih.gov
BenzylAlkylation nih.gov
Various Aryl groupsBuchwald-Hartwig Amination researchgate.netrsc.org
(1-(benzyl)-1H-1,2,3-triazol-4-yl)methylClick Chemistry/Alkylation rsc.org
3-(tricyclo[3.3.1.13,7]decan-1-yl)propylAlkylation mdpi.com
3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-yl)propylAlkylation mdpi.com

Functionalization of the Tetrahydronaphthalene System

The functionalization of the tetrahydronaphthalene (tetralin) moiety within this compound and its derivatives is a key strategy for modulating their biological activity. Research has primarily focused on introducing substituents at various positions on the aromatic ring or the saturated portion of the tetralin system. These modifications are often achieved by utilizing a functionalized tetralone as a synthetic precursor.

A common synthetic approach involves starting with a substituted 1-tetralone, for instance, 5-methoxy-1-tetralone (B1585004). acs.org This precursor allows for the introduction of a methoxy (B1213986) group onto the aromatic portion of the final compound. The ketone group of the tetralone serves as a chemical handle for further modifications. For example, the oxime of 5-methoxy-1-tetralone can be synthesized and subsequently reduced through catalytic hydrogenation to yield 5-methoxy-1,2,3,4-tetrahydro-1-naphthalenamine. acs.org This amine can then be further elaborated, for instance, by acylation with reagents like bromoacetyl chloride or 3-chloropropionyl chloride, to introduce a reactive handle. The subsequent amination of these halo-derivatives with an appropriate N-arylpiperazine yields the final functionalized products. acs.org

Another synthetic route starting from 5-methoxy-1-tetralone involves a reaction with trimethylsilyl (B98337) cyanide to form a trimethylsilyl cyanohydrin derivative. This intermediate can then be hydrolyzed, dehydrated, and reduced in a single step to produce 5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. acs.org This carboxylic acid can then be coupled with various amines, including arylpiperazines, using coupling agents like 1,3-dicyclohexylcarbodiimide (DCC), to form amide derivatives. acs.org

These methodologies demonstrate that functional groups are typically incorporated into the tetralin system at an early stage of the synthesis, starting with a substituted tetralone. This precursor-based strategy allows for the synthesis of a diverse library of compounds with modifications on the tetrahydronaphthalene ring, which is crucial for exploring structure-activity relationships. researchgate.netnih.gov

The following table summarizes key transformations for functionalizing the tetralin system in the synthesis of related compounds.

PrecursorReagentsKey TransformationResulting Functional GroupReference
5-Methoxy-1-tetralone1. Hydroxylamine (to form oxime) 2. Catalytic HydrogenationReductive amination of the ketoneAmine group at C1-position acs.org
5-Methoxy-1-tetralone1. Trimethylsilyl cyanide 2. Hydrolysis, Dehydration, ReductionConversion of ketone to carboxylic acidCarboxylic acid group at C1-position acs.org
5-Methoxy-1,2,3,4-tetrahydro-1-naphthalenamineBromoacetyl chloride or 3-Chloropropionyl chlorideAcylation of the primary amineHalo-amide side chain at C1-position acs.org
5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acidArylpiperazines, 1,3-Dicyclohexylcarbodiimide (DCC)Amide couplingAmide linkage at C1-position acs.org

Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity for this compound and its analogs is critical for accurate biological and chemical evaluation. A combination of chromatographic and non-chromatographic methods is typically employed to isolate and purify these compounds from reaction mixtures.

Column chromatography is a frequently utilized technique. For instance, in the synthesis of precursors to tetralin-containing piperazine derivatives, crude products are often purified using silica (B1680970) gel chromatography. acs.org The choice of eluent is crucial for effective separation. A common solvent system used for intermediates, such as a trimethylsilyl cyanohydrin derivative of a tetralone, is a mixture of petroleum ether and ethyl acetate (B1210297) in a 9:1 ratio. acs.org

Recrystallization is another powerful method for purifying solid final products and intermediates. This technique relies on the differential solubility of the compound and impurities in a suitable solvent or solvent system at varying temperatures. For various monosubstituted piperazine derivatives, recrystallization from solvents like isopropyl alcohol, sometimes with the addition of charcoal to remove colored impurities, has proven effective. mdpi.com The final pure product is often washed with a cold solvent, such as acetone, to remove any residual soluble impurities before drying. mdpi.com

In some cases, purification is facilitated by converting the target compound into a salt. For piperazine and its derivatives, which are basic, treatment with an acid can form a crystalline salt that may be easier to purify by recrystallization than the free base. google.com For example, piperazine dihydrochloride (B599025) can be precipitated and recovered from reaction mixtures. mdpi.com While specific examples for the title compound are not detailed, this general principle for piperazine derivatives is a standard approach in the field.

The purity of the final compound is typically assessed using a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm the chemical structure and identify any potential impurities. researchgate.net

The following table outlines common purification techniques used for arylpiperazine derivatives.

Purification TechniqueTypical ApplicationSolvents/ReagentsPurposeReference
Column ChromatographyPurification of synthetic intermediatesPetroleum ether/Ethyl acetateSeparation of compounds based on polarity acs.org
RecrystallizationPurification of solid final products or intermediatesIsopropyl alcoholRemoval of soluble and insoluble impurities mdpi.com
Salt FormationPurification of basic piperazine compoundsHydrochloric acidFormation of crystalline salts for easier isolation mdpi.com
Cold Solvent WashFinal wash of purified solidAcetoneRemoval of residual surface impurities mdpi.com

Computational and Theoretical Investigations of 1 5,6,7,8 Tetrahydronaphthalen 1 Yl Piperazine

In Silico Prediction of Preclinical Pharmacokinetic Properties (ADME)

Detailed in silico ADME predictions for 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)piperazine are not available in the reviewed literature. Such studies would typically involve computational models to estimate the compound's absorption, distribution, metabolism, and excretion profile.

Absorption and Distribution Potential

Specific predicted data regarding the absorption and distribution potential of this compound, such as human intestinal absorption (HIA), Caco-2 permeability, plasma protein binding (PPB), and blood-brain barrier (BBB) penetration, were not found in published research.

Metabolic Hot Spot Prediction

Information detailing the prediction of metabolic hotspots for this compound is not available. This type of analysis typically uses software to identify sites on the molecule most likely to undergo Phase I and Phase II metabolism.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Specific quantum chemical calculations, such as those derived from Density Functional Theory (DFT), to determine the electronic structure and reactivity of this compound have not been reported in the available literature. These studies would provide insights into the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and other reactivity descriptors.

Preclinical Pharmacological Profiling and Biological Activity Characterization

Receptor Binding Affinity and Selectivity Assays in vitro

The interaction of 1-(5,6,7,8-tetrahydronaphthalen-1-yl)piperazine derivatives with specific neuroreceptors is a key determinant of their potential pharmacological effects. In vitro binding assays are fundamental tools used to quantify the affinity and selectivity of these compounds for their molecular targets.

Radioligand Binding Studies on Relevant Receptors (e.g., Serotonin (B10506), Dopamine (B1211576), Adrenergic, Sigma Receptors)

Radioligand binding assays have been instrumental in elucidating the affinity of tetralinylpiperazine derivatives for a wide array of G protein-coupled receptors (GPCRs). These studies typically use cell membranes expressing the receptor of interest and measure the displacement of a specific radiolabeled ligand by the test compound to determine its binding affinity, commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Derivatives of this scaffold have demonstrated significant binding affinities across several major receptor families:

Serotonin Receptors: High affinity for the serotonin 5-HT₁ₐ receptor is a hallmark of this chemical class. acs.org Enantiomerically pure forms of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazines displayed high affinity for the 5-HT₁ₐ receptor, with IC₅₀ values in the low nanomolar range (2.3 to 7.0 nM). acs.org

Dopamine Receptors: The scaffold has been extensively modified to target dopamine D₂ and D₃ receptors. Hybrid molecules incorporating the 7-aminotetralin structure with an arylpiperazine moiety have yielded compounds with high affinity for both D₂ and D₃ receptors. acs.org For instance, compound (-)-34, a heterocyclic bioisostere, exhibited a Kᵢ value of 0.92 nM at the D₃ receptor. acs.org Similarly, quinoline-derived analogues showed high affinity for both D₂ and D₃ receptors, with Kᵢ values ranging from 0.81 nM to 15.9 nM. nih.gov

Adrenergic Receptors: The selectivity profile of these compounds often involves assessment of their affinity for α₁-adrenergic receptors. Studies have shown that the stereochemistry of the tetralin nucleus can influence affinity for α₁ receptors, with (+)-enantiomers generally displaying higher affinity than their (-)-isomers at this site. acs.org

Sigma Receptors: Certain derivatives have been identified as high-affinity ligands for sigma (σ) receptors, which are unique, non-opioid receptor proteins. dntb.gov.ua

The binding affinities for representative derivatives at various receptors are summarized in the table below.

CompoundReceptor TargetBinding Affinity (Kᵢ or IC₅₀, nM)
(S)-(+)-45-HT₁ₐ2.3
(S)-(+)-25-HT₁ₐ7.0
(-)-34D₃0.92
(-)-34D₂233
19aD₃0.81
19aD₂15.9
19bD₃1.35
19bD₂13.8

This table presents a selection of binding affinity data from referenced studies to illustrate the potency of this chemical class at various receptors. acs.orgacs.orgnih.gov

Competitive Binding Assays for Selectivity Determination

Selectivity is a critical parameter in drug design, defining a compound's ability to bind to its intended target with higher affinity than to other, off-target receptors. For this compound derivatives, competitive binding assays are used to establish a selectivity profile by comparing Kᵢ values across a panel of different receptors.

Dopamine D₃ vs. D₂ Receptor Selectivity: A primary focus of research has been the development of D₃-selective ligands. By modifying the arylpiperazine portion of the molecule, significant selectivity for the D₃ receptor over the D₂ receptor has been achieved. acs.orgnih.gov Compound (-)-34, for example, demonstrated a 253-fold selectivity for D₃ over D₂ receptors. acs.org Functional activity assays of other derivatives, such as (+)-8a and (-)-28b, also revealed high selectivity for the D₃ receptor. nih.gov

Selectivity against Adrenergic and Serotonergic Receptors: High selectivity against α₁-adrenergic and other serotonin receptor subtypes is often a desired characteristic. Compounds such as (S)-(+)-2, (S)-(+)-4, and (R)-(+)-6 showed good selectivity (≥250-fold) for the 5-HT₁ₐ receptor versus both D₂ and α₁ receptors. acs.org The quinoline-derived compounds 19a and 19b also showed a preferential affinity for the D₃ receptor over the D₂ receptor, with selectivity ratios of 19.62 and 10.22, respectively. nih.gov

CompoundSelectivity Ratio (D₂ Kᵢ / D₃ Kᵢ)
(-)-34253
19a19.62
19b10.22

This table highlights the dopamine D₃ receptor selectivity of selected compounds. acs.orgnih.gov

Enzyme Inhibition and Activation Studies in vitro

While the primary focus of research on this scaffold has been on receptor interactions, some studies have explored the potential for related tetralin-containing structures to modulate enzyme activity. For example, novel thiazoline-tetralin derivatives have been synthesized and evaluated for anticholinesterase activity, with some compounds showing moderate inhibition of acetylcholinesterase (AChE). mdpi.com Other research on different tetralin derivatives has investigated their potential as inhibitors of enzymes like α-amylase or tubulin polymerization. nih.govnih.gov However, specific data on the direct inhibition or activation of key metabolic or signaling enzymes by the core this compound structure is not extensively covered in the reviewed literature.

Transporter Modulation Assays (e.g., Monoamine Transporters)

Monoamine transporters—including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—are crucial for regulating neurotransmitter levels and are important drug targets. nih.govwikipedia.org The arylpiperazine moiety, a key component of the title compound, is known to interact with these transporters. Studies on a repertoire of 1-phenyl-piperazine analogs have demonstrated that these compounds can both inhibit neurotransmitter uptake and induce neurotransmitter release across all three major monoamine transporters. rti.org The specific substituents on the piperazine (B1678402) skeleton can adjust the selectivity of these compounds for SERT, DAT, or NET. rti.org This suggests that this compound and its derivatives have the potential to modulate monoaminergic neurotransmission by interacting with these transporter proteins, though specific uptake and release data for this exact scaffold are limited in the available literature.

Functional in vitro Assays for Agonism, Antagonism, and Inverse Agonism

Beyond simply binding to a receptor, it is crucial to determine the functional consequence of that interaction—whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).

Functional assays have revealed that derivatives of this compound can exhibit a range of activities:

Dopamine D₂/D₃ Receptor Agonism: Many compounds in this class have been characterized as potent D₂ and D₃ receptor agonists. acs.orgnih.gov In a functional GTPγS binding assay, compound (-)-34 was identified as a full agonist at the D₃ receptor with picomolar potency (EC₅₀ = 0.08 nM). acs.org Similarly, compounds (+)-19a and (-)-19b were also shown to be potent agonists at both D₂ and D₃ receptors. nih.gov

Serotonin 5-HT₁ₐ and 5-HT₇ Receptor Activity: Depending on the specific structural modifications, derivatives can act as either agonists or antagonists at serotonin receptors. For example, arylpiperazine derivatives have been identified as high-affinity 5-HT₇ receptor antagonists. nih.gov Other related compounds have been characterized as 5-HT₁ₐ receptor agonists. acs.org

Cell-Based Signaling Assays (e.g., cAMP, Calcium Mobilization, Reporter Gene)

The functional activity of these compounds is quantified using cell-based assays that measure downstream signaling events following receptor activation.

GTPγS Binding Assays: This assay measures the activation of G proteins, which is one of the earliest events in GPCR signaling. An increase in the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes indicates that a compound is acting as a receptor agonist. This method has been widely used to confirm the agonist activity of tetralinylpiperazine derivatives at D₂, D₃, and 5-HT₁ₐ receptors. acs.orgacs.orgnih.govnih.gov For example, the high potency and agonist activity of compounds (+)-19a and (-)-19b at D₂/D₃ receptors were confirmed using this assay, with EC₅₀ values in the low nanomolar range. nih.gov

CompoundReceptorFunctional AssayActivityPotency (EC₅₀, nM)
(-)-34D₃[³⁵S]GTPγSFull Agonist0.08
(-)-34D₂[³⁵S]GTPγSFull Agonist19.8
(-)-19bD₃[³⁵S]GTPγSAgonist4.51
(-)-19bD₂[³⁵S]GTPγSAgonist1.58
(+)-19aD₃[³⁵S]GTPγSAgonist1.69
(+)-19aD₂[³⁵S]GTPγSAgonist0.74

This table summarizes the functional agonist activity of selected compounds at dopamine receptors as determined by GTPγS binding assays. acs.orgnih.gov

cAMP Assays: Many serotonin and dopamine receptors are coupled to the adenylyl cyclase signaling pathway, either inhibiting (via Gαᵢ) or stimulating (via Gαₛ) the production of cyclic AMP (cAMP). nih.govsigmaaldrich.com For 5-HT₁ₐ and 5-HT₇ receptors, which are Gαᵢ-coupled, agonists typically inhibit forskolin-stimulated cAMP accumulation. Assays measuring this inhibition have been used to characterize the functional properties of arylpiperazine derivatives, confirming their antagonist or inverse agonist activity at 5-HT₇ receptors. nih.gov

Calcium Mobilization Assays: GPCRs coupled to Gαq proteins mediate their signals by increasing intracellular calcium concentrations. nih.govnih.gov While this assay is a standard method for characterizing many GPCR ligands, specific data from calcium mobilization studies for this compound derivatives were not prominent in the reviewed scientific literature.

In vitro Cellular Assays for Specific Biological Responses

While specific in vitro cellular assay data for this compound is not extensively documented in publicly available literature, the broader family of arylpiperazines has been evaluated in various cellular models. These studies provide insights into the potential biological activities of this structural class.

Arylpiperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. mdpi.com For instance, certain quinoxalinyl–piperazine derivatives have been identified as growth inhibitors of cancer cells, specifically acting as G2/M-specific cell cycle inhibitors. mdpi.com Another study on tryptamine-piperazine-2,5-dione conjugates found that specific compounds could significantly inhibit the growth of human pancreatic cancer cell lines, such as AsPC-1 and SW1990. rsc.org

In the context of neuronal excitability, research on related tetrahydronaphthalene structures is informative. One study on a compound identified as BL-1249, which shares the 5,6,7,8-tetrahydronaphthalen-1-yl moiety, demonstrated effects on ion channel activity. This compound produced a concentration-dependent membrane hyperpolarization of cultured human bladder myocytes, indicating its function as a potassium channel activator. nih.gov Such activity is crucial in regulating neuronal excitability.

Table 1: In vitro Cellular Activity of Related Piperazine and Tetrahydronaphthalene Derivatives

Compound Class Assay Type Cell Line Observed Effect Source
Tryptamine-piperazine-2,5-dione conjugate (6h) Growth Inhibition AsPC-1, SW1990 IC50 = 6 ± 0.85 µM rsc.org

Preclinical in vivo Behavioral and Physiological Studies

Preclinical in vivo studies on analogs of this compound provide a framework for understanding its potential effects on behavior and neurochemistry in animal models.

Exploratory Locomotor Activity Studies in Rodents

The effect of arylpiperazines on locomotor activity in rodents is well-documented and often linked to their interaction with serotonin (5-HT) receptors. For example, 1-(m-chlorophenyl)piperazine (m-CPP), a 5-HT receptor agonist, has been shown to produce a dose-related decrease in locomotor activity in mice. wikipedia.org This hypoactivity is believed to be mediated by the compound's agonist activity at both 5-HT1 and 5-HT2C receptors. wikipedia.org

Conversely, 1-(1-Naphthyl)piperazine (1-NP), a compound structurally similar to the subject of this article, has been observed to produce hyperactivity in animal models. nih.gov This effect is thought to be primarily mediated by its antagonist action at the 5-HT2C receptor. nih.gov Given the structural relationship, it is plausible that this compound could also modulate locomotor activity, though the specific nature of the effect (suppression or stimulation) would depend on its unique receptor affinity and efficacy profile.

Rodent Models of Specific Neurotransmitter System Modulation

Rodent behavioral models such as the Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are standard assays for assessing potential antidepressant-like and anxiolytic-like activity, respectively. These tests are sensitive to compounds that modulate neurotransmitter systems, particularly the serotonergic system. wikipedia.orgmdpi.com

The Forced Swim Test is a behavioral despair model where animals are placed in an inescapable cylinder of water. mdpi.compolyu.edu.hk A reduction in the duration of immobility is often interpreted as an antidepressant-like effect. nih.gov While data for this compound in this model is unavailable, studies on related compounds provide context.

The Elevated Plus Maze assesses anxiety-related behavior by measuring the rodent's preference for the open, elevated arms versus the enclosed arms of the maze. wikipedia.orgnih.gov An increase in the time spent in the open arms is indicative of an anxiolytic-like effect. The arylpiperazine m-CPP has been shown to produce anxiogenic-like effects in the EPM, decreasing the time spent on the open arms. wikipedia.org

Electrophysiological Recordings in vivo (e.g., Microdialysis Studies)

In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing a direct assessment of a compound's effect on neurochemical release. This method has been instrumental in characterizing the effects of arylpiperazines on the serotonergic and dopaminergic systems.

Studies on complex derivatives containing the N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide structure have shown that these compounds can readily cross the blood-brain barrier. Pharmacokinetic studies in mice revealed that after administration, these compounds can be detected in the brain and undergo metabolism, including N-dealkylation to form the corresponding 1-arylpiperazine metabolite. This indicates that the core structure is capable of reaching the central nervous system to exert its effects. The arylpiperazine class of compounds is known to modulate monoamine release, and it is anticipated that this compound would similarly influence neurotransmitter dynamics. nih.gov

Table 2: Summary of Preclinical In vivo Effects of Related Arylpiperazine Compounds

Compound Animal Model Test Key Finding Source
1-(m-chlorophenyl)piperazine (m-CPP) Mouse Locomotor Activity Dose-dependent decrease in activity wikipedia.org
1-(1-Naphthyl)piperazine (1-NP) Rodent Behavioral Assays Produces hyperactivity nih.gov

Mechanism of Action Elucidation at the Molecular and Cellular Level

Target Identification and Validation Approaches

The primary molecular targets for compounds based on the 1-(tetralin-1-yl)piperazine structure have been identified through extensive radioligand binding assays. These studies have demonstrated that this chemical scaffold possesses a notable affinity for various serotonin (B10506) and dopamine (B1211576) receptor subtypes. nih.gov

Derivatives of 1-(5,6,7,8-tetrahydronaphthalen-1-yl)piperazine have shown significant affinity for 5-HT1A, 5-HT2A, 5-HT7, and dopamine D2 receptors. nih.gov The specific affinity profile can be modulated by substitutions on both the tetralin and piperazine (B1678402) rings. For instance, certain analogs exhibit high affinity for the 5-HT1A receptor, a key player in the modulation of mood and anxiety. nih.gov

Validation of these targets is often achieved through functional assays that measure the compound's ability to elicit a cellular response upon binding to the receptor, such as agonist-induced signaling or antagonist-mediated blockade of the endogenous ligand's effect. The consistent binding of various tetralin-piperazine derivatives to these aminergic receptors across multiple studies validates their role as primary targets.

Table 1: Binding Affinities (Ki, nM) of Representative Tetralin-Piperazine Analogs at Various Receptors

Compound 5-HT1A 5-HT2A 5-HT7 D2 Sigma-1 Sigma-2
Analog 1 3.6 - - - 7.0 -
Analog 2 - - - - 0.38 0.68
Analog 3 < 0.14 - - - 3.9 -
Analog 4 - - - - 0.22 -

Data presented is for structurally related analogs and not this compound itself. The specific analogs are complex derivatives of the core structure.

Post-Receptor Signaling Pathway Investigations

Upon binding to their target GPCRs, 1-(tetralin-1-yl)piperazine derivatives modulate downstream intracellular signaling cascades. These investigations are crucial for understanding the functional consequences of receptor engagement.

The modulation of second messenger systems is a hallmark of GPCR signaling. Arylpiperazine derivatives that target 5-HT receptors have been demonstrated to influence the levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov For instance, agonism at the 5-HT1A receptor, which is typically coupled to Gi/o proteins, leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Conversely, antagonism of this receptor would block this effect. The specific effect of this compound on cAMP levels would be contingent on its agonist or antagonist properties at its primary receptor targets.

Protein-Ligand Interaction Mapping through Mutagenesis and Structural Biology Techniques

Detailed understanding of how this compound and its analogs bind to their receptor targets can be achieved through site-directed mutagenesis and structural biology techniques like X-ray crystallography. While a crystal structure of this specific compound bound to a receptor is not available, studies on related arylpiperazine ligands in complex with serotonin or dopamine receptors provide valuable insights. nih.govnih.gov

These studies reveal that the arylpiperazine moiety often inserts into a binding pocket formed by transmembrane helices of the receptor. nih.gov Specific amino acid residues within this pocket can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with the ligand, determining its affinity and selectivity. nih.gov Mutagenesis studies, where these key residues are altered, can confirm their importance in ligand binding. For example, mutating a specific aspartate residue in the third transmembrane domain of the D2 receptor is known to disrupt the binding of many dopaminergic ligands.

Gene Expression and Proteomic Profiling in Response to Compound Exposure in vitro

To understand the broader cellular impact of this compound, gene expression and proteomic profiling can be employed. These techniques provide a global view of the changes in mRNA and protein levels within a cell following compound treatment.

Currently, there is a lack of publicly available data on gene expression or proteomic profiling specifically for this compound. However, proteomic analyses of neuronal cells treated with other serotonin receptor agonists have been conducted. frontiersin.orgfrontiersin.org These studies have identified changes in proteins involved in synaptic vesicle transport, neuronal structure, and signal transduction pathways. frontiersin.org It is plausible that this compound would induce similar changes in the proteome of target cells, reflecting its modulation of serotonergic or dopaminergic signaling. Future studies employing these "omics" technologies will be invaluable in further elucidating the comprehensive mechanism of action of this compound. digitellinc.com

Preclinical Pharmacokinetics and Metabolism Investigations

In vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

No publicly available data from in vitro studies using liver microsomes or hepatocytes to determine the metabolic stability of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)piperazine were found.

Identification of Major Metabolites in Preclinical Species (e.g., rodent, canine)

There are no published studies identifying the major metabolites of this compound in any preclinical species, such as rodents or canines.

Cytochrome P450 Enzyme Inhibition and Induction Studies in vitro

Information regarding the potential of this compound to inhibit or induce cytochrome P450 enzymes is not available in the scientific literature.

Plasma Protein Binding in Preclinical Species

The extent of plasma protein binding for this compound in preclinical species has not been publicly documented.

Blood-Brain Barrier Penetration Studies (e.g., PAMPA, in vivo microdialysis)

There are no available results from studies, such as Parallel Artificial Membrane Permeability Assay (PAMPA) or in vivo microdialysis, to assess the blood-brain barrier penetration of this compound.

Excretion Pathways and Mass Balance Studies in Animal Models

No data from mass balance studies or investigations into the excretion pathways of this compound in animal models could be located.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Piperazine (B1678402) Ring for Activity and Selectivity Optimization

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be readily modified at the N-4 position to modulate pharmacological activity. nih.govresearchgate.net In the context of 1-(5,6,7,8-tetrahydronaphthalen-1-yl)piperazine analogues, systematic modifications of the piperazine moiety have been a key strategy for optimizing potency and selectivity towards various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.

One area of focus has been the introduction of various aryl groups at the N-4 position of the piperazine ring. For example, in a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, the substitution pattern of the aryl ring was found to be a critical determinant of affinity for the 5-HT7 receptor. nih.gov The study revealed that different substituents on the aryl ring could shift the compound's activity from a full agonist to a partial agonist or even an antagonist. For instance, a 2-methoxyphenyl or a 2-methylthiophenyl group resulted in full agonism, a 2-acetylphenyl group led to partial agonism, and a 2-hydroxyphenyl group conferred antagonist activity. nih.gov This highlights the sensitivity of the receptor to the electronic and steric properties of the substituent on the piperazine ring.

Further research on N-substituted-N′-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazines has demonstrated that the nature of the N-substituent can be tailored to achieve high affinity for different receptors, including σ1, σ2, 5-HT1A, and D2 receptors. This allows for the fine-tuning of the pharmacological profile of the lead compound. For instance, the introduction of a cyclohexyl group can lead to high affinity for σ2 receptors.

The replacement of the piperazine ring with other cyclic diamines or substituted piperazines has also been explored to understand the structural requirements for receptor binding. In studies of prazosin-related compounds, replacing the piperazine ring with 2,3-dialkylpiperazine moieties led to high affinity and selectivity for α1-adrenoreceptors. nih.gov The stereochemistry of these substituents on the piperazine ring was also found to be crucial, with the cis-isomers showing higher potency, suggesting a specific spatial orientation is required for optimal interaction with the receptor. nih.gov

These studies collectively underscore the importance of the piperazine ring as a key modifiable element for optimizing the activity and selectivity of this compound derivatives. The ability to systematically alter the substituents on the piperazine ring provides a powerful tool for developing compounds with desired pharmacological profiles.

Base StructurePiperazine N-4 SubstituentTarget Receptor(s)Observed EffectReference(s)
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide4-(2-methoxyphenyl)5-HT7Full Agonist nih.gov
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide4-(2-acetylphenyl)5-HT7Partial Agonist nih.gov
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide4-(2-hydroxyphenyl)5-HT7Antagonist nih.gov
N′-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazineCyclohexylσ2High Affinity researchgate.net

Exploration of Substituent Effects on the Tetrahydronaphthalene Moiety

The 5,6,7,8-tetrahydronaphthalene moiety is another critical component of the pharmacophore that has been extensively studied to understand its role in receptor recognition and affinity. Modifications to this bicyclic system, including the introduction of substituents and alterations to the ring structure itself, have profound effects on the biological activity of these compounds.

Research has shown that for certain receptor targets, an unsubstituted tetrahydronaphthalene nucleus is preferred. For instance, in the development of 5-HT7 receptor ligands, it was found that an unsubstituted 1,2,3,4-tetrahydronaphthalenyl group was optimal for high affinity. nih.gov However, for other receptors, the addition of substituents can enhance affinity and selectivity. A notable example is the introduction of a methoxy (B1213986) group at the 5-position of the tetralin ring in a series of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines. This substitution has been shown to be favorable for high affinity at 5-HT1A receptors. acs.orgnih.gov

The position of the substituent on the tetrahydronaphthalene ring is also crucial. The 5-methoxy substitution appears to be particularly important for 5-HT1A receptor affinity, as this feature is present in many potent ligands of this class. The electronic properties of the substituent can influence the interaction with the receptor, potentially through hydrogen bonding or other non-covalent interactions.

The collective findings from these studies indicate that the tetrahydronaphthalene moiety plays a crucial role in anchoring the ligand to the receptor. The presence, nature, and position of substituents on this ring system must be carefully considered in the design of new analogues to achieve the desired pharmacological profile.

Base StructureTetrahydronaphthalene Moiety ModificationTarget ReceptorObserved EffectReference(s)
N-(...)-4-aryl-1-piperazinealkylamidesUnsubstituted 1,2,3,4-tetrahydronaphthalenyl5-HT7Preferred for high affinity nih.gov
1-Aryl-4-[(...)-n-propyl]piperazines5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl5-HT1AFavorable for high affinity acs.orgnih.gov

Linker Chemistry and Spacer Length Optimization in Analogues

Studies have demonstrated that the length of the alkyl chain linker is critical for receptor affinity. For a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides targeting the 5-HT7 receptor, an optimal alkyl chain length of five methylene (B1212753) units was identified. nih.gov Deviations from this optimal length, either by shortening or lengthening the chain, generally resulted in a decrease in binding affinity, suggesting a specific distance is required to bridge two key interaction points within the receptor.

In addition to optimizing the length of the linker, the introduction of different chemical functionalities within the spacer has also been explored. For example, the incorporation of an amino or amido group into the linker of 1-aryl-4-[(1-tetralinyl)alkyl]piperazines has been investigated. acs.org Interestingly, for the amido derivatives, the terminal amide function was not found to be essential for 5-HT1A receptor affinity. In fact, its removal led to compounds with high affinity for the 5-HT1A receptor. acs.org This indicates that for certain receptors, a simple alkyl chain may be preferred over a more functionalized linker.

The flexibility of the linker is another important consideration. While a flexible alkyl chain allows the molecule to adopt various conformations, a more rigid linker can pre-organize the molecule into a bioactive conformation, potentially increasing affinity and selectivity. The choice between a flexible and a rigid linker depends on the specific requirements of the target receptor.

Base Structure ClassLinker ModificationTarget ReceptorObserved EffectReference(s)
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamidesOptimal alkyl chain length of five methylenes5-HT7High affinity nih.gov
1-Aryl-4-[(1-tetralinyl)alkyl]piperazinesRemoval of terminal amide function from linker5-HT1AHigh affinity acs.org

Influence of Stereochemistry on Biological Activity and Selectivity

The this compound scaffold contains a chiral center at the C1 position of the tetrahydronaphthalene ring. The three-dimensional arrangement of the substituents around this chiral center can have a significant impact on the molecule's interaction with its biological target, leading to differences in affinity, efficacy, and selectivity between enantiomers.

In a study of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines, the influence of stereochemistry on 5-HT1A, D2, and α1 receptor affinity was investigated. acs.orgnih.gov The results revealed that for the 5-HT1A receptor, there was no significant difference in affinity between the (-)- and (+)-enantiomers. However, stereochemistry played a crucial role in determining selectivity. The (-)-enantiomers consistently showed higher affinity for D2 receptors, while the (+)-enantiomers displayed greater affinity for α1 receptors. acs.orgnih.gov This demonstrates that the different stereoisomers can adopt distinct binding poses within the receptor binding sites, leading to differential recognition by various receptor subtypes.

The absolute configuration of the chiral center has been determined for several of these compounds, allowing for a more precise understanding of the structure-activity relationships. For instance, compounds (S)-(+)-2, (S)-(+)-4, and (R)-(+)-6 in the aforementioned study were found to have high affinity for the 5-HT1A receptor and good selectivity against D2 and α1 receptors. nih.gov

The profound influence of stereochemistry on the biological activity and selectivity of these compounds highlights the importance of considering the three-dimensional structure in drug design. The synthesis of enantiomerically pure compounds is often necessary to fully characterize their pharmacological profiles and to develop drugs with improved therapeutic indices.

Compound ClassEnantiomerTarget ReceptorObserved Effect on SelectivityReference(s)
1-Aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines(-)-enantiomersD2Higher affinity than (+)-enantiomers acs.orgnih.gov
1-Aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines(+)-enantiomersα1Higher affinity than (-)-enantiomers acs.orgnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and other ligand-based drug design techniques are valuable computational tools for understanding the key chemical features required for a molecule to bind to a specific receptor and exert a biological effect. These models can be used to guide the design of new compounds with improved affinity and selectivity.

For the class of this compound derivatives, pharmacophore models have been developed based on the structures of known active ligands. These models typically consist of a set of features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, arranged in a specific three-dimensional geometry.

A common pharmacophore model for 5-HT1A receptor ligands, including many arylpiperazine derivatives, includes a basic nitrogen atom (typically in the piperazine ring), an aromatic ring, and a specific distance between these two features. The tetrahydronaphthalene moiety can serve as a bulky hydrophobic group that interacts with a corresponding hydrophobic pocket in the receptor.

Ligand-based drug design approaches, such as 3D-QSAR (three-dimensional quantitative structure-activity relationship), have also been applied to this class of compounds. These methods aim to correlate the biological activity of a series of compounds with their 3D properties, such as shape and electrostatic potential. The resulting models can be used to predict the activity of new, untested compounds and to identify regions of the molecule where modifications are likely to lead to improved potency.

The insights gained from pharmacophore modeling and ligand-based drug design, in conjunction with traditional SAR studies, provide a powerful platform for the rational design of novel this compound derivatives with tailored pharmacological profiles.

Synthesis and Preclinical Evaluation of Analogues and Derivatives

Design Principles for Novel 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)piperazine Analogues

The design of novel analogues based on the this compound core has been guided by established medicinal chemistry principles. The primary strategy involves the exploration of substitutions on the piperazine (B1678402) ring and modifications of the tetrahydronaphthalene moiety to investigate the impact on biological activity. A key approach has been the introduction of an N-arylpiperazine motif, a well-known pharmacophore in many centrally acting agents.

Further design considerations have focused on the length and nature of the linker connecting the piperazine to other chemical moieties. For instance, a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides were synthesized to probe the optimal distance between the tetrahydronaphthalene core and a terminal aryl group. This systematic variation of the alkyl chain length allows for the fine-tuning of the molecule's conformation and its interaction with the target receptor.

The selection of substituents on the terminal aryl ring is another critical design element. Researchers have explored a wide array of substituents with varying electronic, steric, and lipophilic properties to understand their influence on receptor affinity and intrinsic activity. This approach aims to identify specific substitutions that can enhance potency and selectivity for the desired biological target.

Lead Optimization Strategies Based on Preclinical Data

Lead optimization is an iterative process that utilizes preclinical data to refine the chemical structure of a lead compound to improve its drug-like properties. For analogues of this compound, preclinical in vitro binding assays have been instrumental in guiding optimization efforts.

Initial screening of newly synthesized compounds typically involves radioligand binding assays to determine their affinity for a panel of receptors. The data generated from these assays, such as the inhibitory constant (Ki), provide a quantitative measure of a compound's potency and selectivity. This information is then used to inform the next round of synthetic modifications. For example, if a particular substitution pattern on the aryl ring leads to a significant increase in affinity for the target receptor without compromising selectivity, this becomes a focal point for further exploration.

Functional assays are another crucial component of the lead optimization process. These assays measure the biological response elicited by a compound, classifying it as an agonist, antagonist, or inverse agonist. By correlating the structural modifications with the observed functional activity, chemists can strategically design new analogues with the desired pharmacological profile. For instance, the discovery that certain lipophilic substituents on the aryl ring of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides resulted in high-affinity agonists, while more polar groups led to antagonists, provided a clear direction for subsequent synthetic efforts.

Comparative Pharmacological Profiling of Analogues in vitro and in Animal Models

A comprehensive understanding of the pharmacological profile of novel analogues requires a combination of in vitro and in vivo studies. For the this compound series, in vitro profiling has primarily focused on their interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.

Radioligand binding assays have been extensively used to determine the affinity of these compounds for various receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT7, and dopamine D2 receptors. These studies have revealed that subtle structural modifications can significantly alter the affinity and selectivity profile of the analogues. For example, in a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, the substitution pattern on the aryl ring played a crucial role in determining affinity for the 5-HT7 receptor.

The functional activity of these analogues has been characterized using various in vitro assays. For instance, the 5-HT7 receptor-mediated relaxation of substance P-induced guinea pig ileum contraction has been used to classify compounds as full agonists, partial agonists, or antagonists. Furthermore, mitogenesis studies have been employed to evaluate the functional activity of hybrid molecules at dopamine D2 and D3 receptors.

Below is a data table summarizing the in vitro pharmacological data for selected analogues.

CompoundR5-HT7 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)5-HT7 EC50 (µM)Intrinsic Activity
19 2-CH(CH3)20.13110280011001.77Agonist
21 2-Ph0.6130110012000.90Agonist
22 2-N(CH3)21.118210015001.12Agonist
28 2-OCH30.4414550>100001.48Full Agonist
34 2-COCH32.1251200>100002.01Partial Agonist
44 2-SCH30.2244>10000>100002.56Full Agonist
46 2-OH1.711250>10000-Antagonist
49 2-CH30.35552100>100001.22Full Agonist

Data sourced from references.

Analysis of Structure-Activity Relationship Trends Across Compound Series

The systematic synthesis and pharmacological evaluation of analogues have allowed for the elucidation of key structure-activity relationship (SAR) trends within the this compound series.

For N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, several important SAR observations have been made concerning their affinity for the 5-HT7 receptor:

Alkyl Chain Length: The length of the alkyl chain linking the piperazine and the amide functionality is critical for high affinity. An optimal chain length of five methylene (B1212753) units was identified.

Tetrahydronaphthalene Moiety: An unsubstituted 1,2,3,4-tetrahydronaphthalenyl nucleus was found to be preferable for high 5-HT7 receptor affinity.

Aryl Ring Substitution: The substitution pattern on the aryl ring attached to the piperazine is a major determinant of both affinity and intrinsic activity.

Lipophilic substituents at the 2-position of the aryl ring, such as methoxy (B1213986), methylthio, methyl, isopropyl, and phenyl, generally lead to high affinity for the 5-HT7 receptor.

The intrinsic activity of these compounds is also highly dependent on the nature of the aryl substituent. Lipophilic groups tend to confer agonist properties, while the introduction of more polar groups, such as hydroxyl or N-methylamino, can switch the activity towards antagonism.

In a series of hybrid molecules combining aminotetralin and piperazine fragments, SAR studies revealed that the nature of the bioisosteric heterocyclic ring and the substituents on the terminal phenyl ring significantly influenced the affinity and selectivity for dopamine D2 and D3 receptors. For instance, a benzothiazole (B30560) derivative showed the highest selectivity for the D3 receptor, while a 2,3-dichlorophenyl substituted analogue displayed the highest potency.

These SAR trends provide a valuable framework for the rational design of future analogues with improved pharmacological profiles, guiding the selection of optimal structural motifs for achieving high potency and selectivity for specific biological targets.

Analytical Methodologies for Research and Characterization of 1 5,6,7,8 Tetrahydronaphthalen 1 Yl Piperazine

Chromatographic Techniques for Purity Assessment and Quantification in Biological Matrices (e.g., HPLC-UV, LC-MS/MS, GC-MS)

Chromatography is the cornerstone for separating 1-(5,6,7,8-tetrahydronaphthalen-1-yl)piperazine from related substances, impurities, or endogenous components in biological fluids. The choice of technique depends on the analytical objective, whether it is purity assessment of the active pharmaceutical ingredient (API) or quantification at low concentrations in plasma, urine, or tissue homogenates. unige.ch

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Standard HPLC with UV detection is a widely used technique in pharmaceutical analysis. However, the piperazine (B1678402) moiety lacks a strong chromophore, meaning it does not absorb UV light significantly at standard wavelengths, making direct detection at trace levels challenging. jocpr.com To overcome this, a derivatization approach is often employed. The secondary amine in the piperazine ring can be reacted with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a stable, highly UV-active derivative. jocpr.com This allows for sensitive detection using readily available HPLC-UV instrumentation. jocpr.com This method, once validated for parameters like linearity, accuracy, and precision, is suitable for quantifying the compound in API samples. jocpr.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantifying low concentrations of this compound and its metabolites in complex biological matrices, LC-MS/MS is the gold standard. nih.gov This technique offers superior sensitivity and selectivity compared to HPLC-UV. researchgate.net The liquid chromatography system separates the analyte from matrix components, and the tandem mass spectrometer provides definitive identification and quantification. eurofins.com The process involves optimizing the mass spectrometer to monitor a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode, which significantly reduces background noise and enhances sensitivity. eurofins.comeurofins.com LC-MS/MS methods have been successfully developed and validated for other piperazine-containing compounds for preclinical pharmacokinetic studies in rat plasma. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of piperazine derivatives. rsc.org It is particularly effective for separating and identifying various isomers and congeners. rsc.org For a compound like this compound, which is semi-volatile, GC-MS can be used for purity profiling and quantification. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer, which provides detailed structural information based on the fragmentation pattern. rsc.org

Table 1: Comparison of Chromatographic Techniques

Technique Principle Primary Application Advantages Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase; detection via UV absorbance. Purity testing of API, quantification at higher concentrations. Widely available, robust, cost-effective. Low sensitivity for compounds without a strong chromophore like piperazine; may require derivatization. jocpr.comsielc.com
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions. Quantification in biological matrices for pharmacokinetic studies. High sensitivity, high selectivity, structural confirmation. nih.govnih.gov Higher cost and complexity.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis. Purity assessment, identification of isomers and volatile impurities. Excellent separation efficiency, provides structural information via fragmentation. rsc.org Requires analyte to be volatile and thermally stable; may require derivatization.

Spectroscopic Methods for Structural Elucidation of Metabolites (e.g., NMR, HRMS)

Identifying the chemical structure of metabolites is crucial for understanding the biotransformation pathways of a drug candidate. While mass spectrometry provides the molecular weight and elemental composition, it is often insufficient to determine the exact structure, especially for differentiating isomers. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically <5 ppm error). frontiersin.org This precision allows for the unambiguous determination of the elemental composition of a metabolite. By comparing the accurate mass of a potential metabolite with that of the parent compound, the type of metabolic transformation (e.g., oxidation, glucuronidation) can be deduced. For example, an increase of 15.9949 Da relative to the parent compound would strongly suggest the addition of an oxygen atom (hydroxylation).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of unknown compounds, including metabolites. nih.govnih.gov While it is less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule.

¹H NMR: Provides information on the number and types of protons and their connectivity. Changes in chemical shifts or signal multiplicities between the parent drug and a metabolite can pinpoint the site of metabolic modification. researchgate.netnih.gov

¹³C NMR: Reveals the carbon skeleton of the molecule.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between protons, between protons and the carbons they are attached to, and between protons and carbons over multiple bonds. This wealth of data allows for the complete and unambiguous assembly of the metabolite's structure. nih.gov

The combined use of HRMS and NMR creates a powerful workflow for metabolite identification. HRMS first detects potential metabolites and provides their elemental formulas, after which targeted isolation and NMR analysis can confirm the precise molecular structure. nih.govfrontiersin.org

Table 2: Spectroscopic Data for Structural Elucidation

Technique Information Provided Role in Metabolite Identification
HRMS High-accuracy mass-to-charge ratio (m/z). Determines elemental composition of metabolites; identifies metabolic transformation based on mass shift.
¹H NMR Chemical shifts, coupling constants, and integrals of protons. Identifies the location of metabolic changes by observing shifts or disappearance of proton signals. researchgate.net
¹³C NMR Chemical shifts of carbon atoms. Confirms the carbon framework and identifies carbons at the site of metabolism.
2D NMR (COSY, HSQC, HMBC) Correlation between different nuclei (¹H-¹H, ¹H-¹³C). Establishes the complete bonding framework and confirms the precise location of functional groups added during metabolism.

Method Validation for Quantitative Preclinical Pharmacokinetic and Metabolic Studies

Before a bioanalytical method can be used to generate data for preclinical studies, it must undergo a rigorous validation process to demonstrate that it is reliable and suitable for its intended purpose. europa.eu International guidelines, such as the ICH M10, provide a framework for the validation of bioanalytical methods. europa.euich.org

The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and concomitant medications. europa.eu

Accuracy: The closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels. ich.org

Precision: The degree of scatter between a series of measurements. It is evaluated as both within-run (intra-day) and between-run (inter-day) precision. ich.org

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The curve must be well-defined over the expected concentration range, with parameters like the correlation coefficient (r²) and the performance of the calibration standards meeting predefined acceptance criteria. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.netnih.gov

Stability: The stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. ich.org

Table 3: Key Bioanalytical Method Validation Parameters (based on ICH M10)

Parameter Description Typical Acceptance Criteria
Accuracy Closeness of mean measured value to the nominal value. Within ±15% of nominal (±20% at LLOQ).
Precision Variability of replicate measurements (expressed as %CV or %RSD). ≤15% CV (≤20% at LLOQ).
Selectivity No significant interference at the retention time of the analyte and internal standard. Response in blank samples should be <20% of LLOQ response.
Calibration Range The range over which the method is accurate, precise, and linear. Defined by LLOQ and ULOQ (Upper Limit of Quantification).
Stability Analyte stability under various storage and handling conditions. Mean concentration should be within ±15% of the nominal concentration.

Advanced Techniques for Metabolite Identification (e.g., Q-TOF, Ion Mobility Spectrometry)

The complexity of metabolic pathways often results in a large number of structurally similar metabolites, including isomers, which can be challenging to identify using conventional LC-MS/MS. Advanced mass spectrometry techniques provide additional capabilities to address these challenges.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments combine a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. nih.gov This hybrid configuration allows for both MS and MS/MS experiments with high mass accuracy and resolution. nih.gov Unlike triple quadrupole instruments that monitor specific ion transitions, Q-TOF systems can acquire full-scan MS and MS/MS spectra for all ions in a sample. This data-independent acquisition approach ensures that no potential metabolites are missed and provides high-quality fragmentation data that is invaluable for structural elucidation. sciex.com

Ion Mobility Spectrometry (IMS): Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. ub.edu When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, orthogonal to both liquid chromatography and mass analysis. ub.edunih.gov This is particularly useful for:

Separating Isomers: Metabolites that are isomers (e.g., positional isomers of hydroxylation) have the same exact mass and may co-elute chromatographically. IMS can often separate these isomers based on differences in their three-dimensional structure, which affects their mobility through the gas-filled drift tube. researchgate.net

Reducing Spectral Complexity: By separating ions based on their drift time, IMS can simplify complex MS spectra, making it easier to identify low-abundance metabolites.

Providing Structural Information: The measured drift time can be used to calculate a collision cross-section (CCS) value, which is a physicochemical property related to the ion's shape. nih.gov Building a database of CCS values can aid in the confident identification of metabolites in future studies. nih.gov

Techniques like traveling-wave ion mobility spectrometry (TWIMS) are increasingly integrated into research platforms to enhance metabolite profiling capabilities. ub.eduamericanlaboratory.com

Table 4: Capabilities of Advanced Mass Spectrometry Techniques

Technique Principle Key Advantage for Metabolite ID
Q-TOF MS Hybrid quadrupole and high-resolution time-of-flight analyzer. Provides high-resolution, accurate mass measurements for both precursor and fragment ions, enabling confident elemental composition determination. nih.gov
Ion Mobility-MS Gas-phase separation of ions based on size and shape prior to mass analysis. Resolves isomeric metabolites with identical masses; provides structural information via Collision Cross-Section (CCS) values. ub.edunih.govresearchgate.net

Future Research Directions and Unanswered Questions in 1 5,6,7,8 Tetrahydronaphthalen 1 Yl Piperazine Research

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical Focus)

While the interaction of the tetrahydronaphthalen-piperazine scaffold with dopaminergic and serotonergic receptors is a central theme of past research, its structural motifs suggest the possibility of engaging other biological targets. Future preclinical studies should aim to uncover these novel interactions, potentially unlocking new therapeutic applications.

One promising avenue is the development of multifunctional ligands for neurodegenerative diseases like Parkinson's Disease (PD). Research has shown that incorporating an 8-hydroxyquinoline (B1678124) moiety into similar piperazine-containing structures can yield bifunctional molecules. nih.gov These molecules not only act as potent dopamine (B1211576) D2/D3 receptor agonists to alleviate motor symptoms but also chelate excess iron, a known contributor to oxidative stress and neuronal cell death in the PD brain. nih.gov Future research could explore modifying the 1-(5,6,7,8-tetrahydronaphthalen-1-yl)piperazine core to include such iron-binding domains, investigating their potential for neuroprotection. nih.gov

Beyond neurodegenerative disorders, the tetrahydronaphthalene core itself has been identified as a privileged structure in other therapeutic areas. For instance, certain 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile derivatives have demonstrated significant antitumor activity by targeting the colchicine (B1669291) binding site of tubulin, leading to cell cycle arrest and apoptosis. nih.gov This raises the question of whether this compound or its specifically designed analogues could be investigated as novel anticancer agents. Similarly, other piperazine-containing compounds, such as 1,8-naphthalimide-piperazine derivatives, have been shown to target carbonic anhydrase IX, inducing cell death in colorectal cancer cells. rsc.org

Furthermore, the versatility of the piperazine (B1678402) moiety allows for interactions with a broad spectrum of receptors. Analogues have been developed as potent ligands for various serotonin (B10506) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3, suggesting potential applications in treating irritable bowel syndrome (IBS) and other central nervous system disorders. nih.govnih.gov A systematic screening of this compound against a wider panel of G-protein coupled receptors (GPCRs) and other enzyme systems could reveal unexpected activities and open up entirely new research trajectories.

Table 1: Potential Novel Biological Targets and Therapeutic Areas

Potential Target Therapeutic Area Rationale
Iron Chelation Neurodegeneration (e.g., Parkinson's) Analogues with iron-binding moieties can reduce oxidative stress. nih.gov
Tubulin Oncology The tetrahydronaphthalene scaffold has shown antitumor activity via tubulin polymerization inhibition. nih.gov
Carbonic Anhydrase IX Oncology Piperazine derivatives have been developed as inhibitors for cancer therapy. rsc.org

Development of Advanced Preclinical Models for Mechanistic Insights

To date, preclinical evaluation of related compounds has often relied on standard models, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model for Parkinson's disease. nih.gov This model is effective for screening drugs with potential antiparkinsonian properties by measuring contralateral rotations induced by dopamine agonists. nih.gov While valuable, these models may not fully recapitulate the complex, progressive nature of human neurodegenerative diseases.

Future research necessitates the adoption and development of more sophisticated preclinical models. These could include:

Genetic Animal Models: Utilizing transgenic models that express genes associated with specific diseases (e.g., alpha-synuclein (B15492655) in Parkinson's disease) would provide deeper insights into the compound's ability to modify disease progression, not just symptoms.

Patient-Derived Cell Models: The use of induced pluripotent stem cells (iPSCs) derived from patients, which can be differentiated into specific neuronal subtypes, offers a powerful platform to study the compound's efficacy and mechanism of action in a human-relevant genetic context.

Organoid Cultures: Three-dimensional brain organoids can better model the complex cell-cell interactions and microenvironment of the human brain, providing a more accurate assessment of a compound's neuroprotective or neuro-restorative effects.

These advanced models would allow researchers to move beyond simple behavioral readouts and investigate the molecular and cellular mechanisms underlying the compound's effects, such as its impact on signal transduction pathways, protein aggregation, and neuroinflammation.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

A significant unanswered question is the complete biological cascade triggered by this compound and its analogues. Traditional pharmacological assays focus on a single target or pathway, but a systemic understanding requires a broader approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—promises a substantial improvement in elucidating toxicity pathways and mechanisms of action. nih.gov

By applying multi-omics technologies to preclinical models treated with the compound, researchers can:

Identify Off-Target Effects: A comprehensive analysis can reveal unintended molecular interactions that would be missed by targeted assays.

Discover Novel Biomarkers: Omics data can help identify biomarkers of drug response or toxicity, which can be invaluable for later stages of development. nih.gov

Elucidate Regulatory Networks: Integrating different data layers enables the construction of gene and protein regulatory networks, providing a holistic view of how the compound modulates cellular function. nih.govjci.org

This data-rich approach can significantly improve the confidence in detecting a pathway response to a chemical and provide a more complete picture of the compound's biological footprint, guiding further optimization and development. nih.gov

Design of Next-Generation Analogues with Optimized Preclinical Profiles

The this compound scaffold is ripe for further chemical exploration to design next-generation analogues with superior properties. Future synthetic efforts should focus on systematically modifying different parts of the molecule to optimize its preclinical profile.

Structure-activity relationship (SAR) studies on related compounds have already provided valuable clues. For example, it has been shown that bulky aromatic substitutions on the piperazine ring are well-tolerated by D2/D3 receptors. nih.gov Further optimization could involve:

Linker Modification: In related chemical series, replacing atoms within the linker chain (e.g., sulfur with a methylene (B1212753) group) has been shown to dramatically improve the pharmacokinetic profile and in vivo activity. nih.gov

Scaffold Decoration: Introducing different functional groups onto the tetrahydronaphthalene or piperazine rings could fine-tune receptor affinity, selectivity, and functional activity (agonist vs. antagonist).

Hybrid Drug Design: As mentioned, creating hybrid molecules that combine the pharmacophore of this compound with other active moieties (like iron chelators) can lead to multifunctional drugs with novel therapeutic mechanisms. nih.gov

Computational modeling and pharmacophore analysis will be essential tools in rationally designing these new analogues to maximize desired activities while minimizing potential liabilities. nih.gov

Table 2: Strategies for Designing Next-Generation Analogues

Modification Strategy Objective Example from Related Compounds
Aromatic Substitution Enhance Receptor Affinity/Selectivity Introduction of 8-hydroxyquinoline or 5-methylquinoline-8-ol moieties on the piperazine ring. nih.gov
Linker Optimization Improve Pharmacokinetics Replacement of a sulfur atom with a methylene group in the linker. nih.gov
Hybridization Create Multifunctional Ligands Combining a D2/D3 agonist pharmacophore with an iron-chelating moiety. nih.gov

Methodological Innovations in Synthesis and Analysis for Future Research

Advancing the research on this compound and its derivatives will also depend on methodological innovations in both their synthesis and analysis. While classical synthetic routes are established, modern techniques can provide more efficient and diverse access to novel analogues.

Recent advances in the C-H functionalization of piperazine rings offer a powerful tool for late-stage modification, allowing for the direct introduction of substituents onto the carbon atoms of the piperazine core. mdpi.com Techniques such as photoredox catalysis can enable C-H alkylation and heteroarylation under mild conditions, expanding the accessible chemical space for SAR studies. mdpi.com Furthermore, the development of efficient, stereoselective synthetic routes is crucial for producing enantiomerically pure compounds, which is often critical for pharmacological activity and safety. researchgate.net

In the realm of analysis, the development of highly sensitive and specific analytical methods is necessary for detailed pharmacokinetic and metabolism studies. Advanced mass spectrometry techniques can help identify and quantify metabolites in complex biological matrices, providing a clearer understanding of the compound's fate in the body. The application of chiral chromatography is essential to study the differential disposition of enantiomers in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)piperazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution between piperazine and 1-chloromethyltetralin derivatives. For example, refluxing piperazine with 1-chloromethyl-5,6,7,8-tetrahydronaphthalene in THF yields the product (78% yield, m.p. 67°C), as validated by ESI-MS and NMR . Optimization includes solvent selection (e.g., DCM/water mixtures for click chemistry reactions ), catalyst use (e.g., CuSO₄·5H₂O for triazole formation ), and purification via silica gel chromatography (ethyl acetate/hexane gradients) .

Q. How is the compound characterized analytically, and what techniques resolve structural ambiguities?

  • Methodological Answer : Key techniques include:

  • 1H NMR : Chemical shifts for piperazine protons (δ 2.5–3.5 ppm) and tetrahydronaphthalene protons (δ 1.5–2.8 ppm) confirm connectivity .
  • ESI-MS : Molecular ion peaks (e.g., m/z 227.30 for intermediates) validate molecular weight .
  • Chromatography : TLC (hexane/ethyl acetate) monitors reaction progress, while HPLC ensures purity (>98%) .

Q. What safety protocols are critical when handling this compound derivatives?

  • Methodological Answer : Use PPE (gloves, goggles) due to skin/eye irritation risks . Avoid inhalation; work in fume hoods. Storage conditions: dry, sealed containers at 2–8°C . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substituents) influence 5-HT7 receptor affinity and intrinsic activity?

  • Methodological Answer : SAR studies show that lipophilic substituents (e.g., SCH₃, CH(CH₃)₂) on the aryl-piperazine moiety enhance 5-HT7 affinity (Ki = 0.13–1.1 nM) and agonist activity (EC₅₀ = 0.90–1.77 µM). Polar groups (e.g., OH, NHCH₃) switch activity to antagonism. Radioligand binding assays (using [³H]-5-CT) and functional cAMP assays are critical for evaluation .

Q. What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

  • Methodological Answer : Optimize logP (2–4) and reduce hydrogen bond donors (<3) to enhance lipophilicity. For example, N-dealkylation of 25 (logP = 3.1) improves BBB penetration, confirmed by brain/plasma concentration ratios in mice . Molecular docking (e.g., AutoDock Vina) predicts interactions with P-glycoprotein efflux pumps .

Q. How can conflicting binding data across receptor subtypes (e.g., 5-HT7 vs. D2) be reconciled?

  • Methodological Answer : Cross-screening using radiolabeled ligands (e.g., [³H]-spiperone for D2) identifies off-target effects. For compound 22, selectivity over D2 (245-fold) is achieved via steric hindrance from the tetrahydronaphthalene group . MD simulations (AMBER) model receptor-ligand dynamics to rationalize selectivity .

Q. What in vitro/in vivo models best predict pharmacokinetic challenges for this compound class?

  • Methodological Answer :

  • In vitro : Microsomal stability assays (human liver microsomes) assess metabolic liability (e.g., CYP3A4-mediated N-dealkylation) .
  • In vivo : Murine models evaluate bioavailability and brain exposure. Intraperitoneal administration of 25 showed rapid distribution (Tmax = 15 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.